molecular formula C8H9ClN2O3 B6144554 ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-oxoacetate CAS No. 1210133-00-8

ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-oxoacetate

Cat. No.: B6144554
CAS No.: 1210133-00-8
M. Wt: 216.62 g/mol
InChI Key: ORVXECKTYSRMEK-UHFFFAOYSA-N
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Description

Ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-oxoacetate is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an ethyl ester group, a chloro-substituted imidazole ring, and an oxoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-oxoacetate typically involves the reaction of 5-chloro-1-methylimidazole with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the oxoacetate moiety to a hydroxyl group.

    Substitution: The chloro group on the imidazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-oxoacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1-methylimidazole: A precursor in the synthesis of ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-oxoacetate.

    1-Methoxy-2-chloro-5-nitrobenzene: Another chloro-substituted compound with different functional groups.

    2-Chloro-4-methyl-6-(1-methyl-1H-imidazol-2-yl)pyrimidine: A compound with a similar imidazole ring structure but different substituents.

Uniqueness

This compound is unique due to its combination of an ethyl ester group, a chloro-substituted imidazole ring, and an oxoacetate moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

ethyl 2-(5-chloro-1-methylimidazol-2-yl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3/c1-3-14-8(13)6(12)7-10-4-5(9)11(7)2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVXECKTYSRMEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=NC=C(N1C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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